molecular formula C20H18N6O3S B2358366 N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-40-7

N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2358366
CAS No.: 863500-40-7
M. Wt: 422.46
InChI Key: SOLFGLYHGGMXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on derivatives similar to the specified compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci). Compounds containing triazole units have been highlighted for their superior inhibitory activities, suggesting their potential as lead compounds for developing new antibacterial agents (Sanad et al., 2021).

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to the specified chemical, indicating significant antiproliferative activities against various human cancer cell lines. Modifications to similar molecular structures, such as the introduction of alkylurea moieties, have shown to retain antiproliferative activity while reducing acute oral toxicity, suggesting their utility as effective anticancer agents with lower side effects (Wang et al., 2015).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-28-15-8-6-14(7-9-15)26-19-18(24-25-26)20(22-12-21-19)30-11-17(27)23-13-4-3-5-16(10-13)29-2/h3-10,12H,11H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLFGLYHGGMXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)OC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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